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Compound of Interest

Compound Name: MC1568

Cat. No.: B1139465 Get Quote

MC1568 is a synthetic small molecule that has garnered significant interest within the scientific

community for its role as a selective inhibitor of class IIa histone deacetylases (HDACs). This

document provides a comprehensive overview of its chemical and physical properties,

molecular structure, mechanism of action, and key experimental findings. The information is

intended for researchers, scientists, and professionals involved in drug discovery and

development.

Chemical and Physical Properties
MC1568 is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamide.[1] Its key chemical and

physical properties are summarized in the table below.
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Property Value References

Chemical Name

(2E)-3-[5-[(1E)-3-(3-

fluorophenyl)-3-oxo-1-propen-

1-yl]-1-methyl-1H-pyrrol-2-yl]-

N-hydroxy-2-propenamide

[2][3][4]

CAS Number 852475-26-4 [1][2]

Molecular Formula C₁₇H₁₅FN₂O₃ [1][2]

Molecular Weight 314.31 g/mol [1][2]

Purity ≥96% (HPLC) [3]

Solubility

Soluble in DMSO (to 100 mM),

DMF (0.5 mg/ml); Insoluble in

water and ethanol.

[1][2]

Storage

Store solid at +4°C or -20°C.

Stock solutions in DMSO can

be stored at -20°C for up to

one month.

[5][6]

SMILES

CN1C=C(/C=C/C(C2=CC(F)=

CC=C2)=O)C=C1/C=C/C(NO)

=O

[3][4]

InChI Key
QQDIFLSJMFDTCQ-

FIFLTTCUSA-N
[2][6]

Molecular Structure and Reassignment
The molecular structure of MC1568 features a hydroxamate group, which is crucial for its

HDAC inhibitory activity, linked to a disubstituted pyrrole ring. Initially, the structure was

reported as a 2,4-disubstituted pyrrole. However, subsequent research involving an improved

synthesis and detailed NMR analysis led to a structural reassignment, confirming that the

active isomer is, in fact, a 2,5-disubstituted pyrrole.[7][8][9] This highlights the importance of

rigorous structural verification in drug development.
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Reassigned Structure of MC1568
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Caption: Reassigned chemical structure of MC1568.

Mechanism of Action and Biological Activity
MC1568 is recognized as a selective inhibitor of class IIa HDACs, which include HDAC4,

HDAC5, HDAC7, and HDAC9.[2][10] It displays over 170-fold selectivity for class IIa HDACs

compared to class I HDACs (HDAC1, 2, 3).[2] Its inhibitory activity is tissue-selective; for

instance, in skeletal muscle and the heart, it inhibits HDAC4 and HDAC5 without affecting

HDAC3 activity.[5]

However, it is important to note that some studies have reported conflicting findings. One study

found that commercially available MC1568 failed to inhibit the catalytic activity of recombinant

class IIa HDACs in vitro, suggesting its biological effects might stem from off-target activities.

[11]

The primary mechanism through which MC1568 exerts its effects is by modulating the activity

of transcription factors, particularly the Myocyte Enhancer Factor-2 (MEF2) family. In the

context of myogenesis (muscle cell formation), MC1568 arrests this process by stabilizing the

repressive MEF2D-HDAC4-HDAC3 complex, decreasing MEF2D expression, and

paradoxically inhibiting its acetylation.[5][12][13]
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MC1568 Mechanism in Myogenesis
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Caption: MC1568's inhibitory action on myogenesis.

Beyond myogenesis, MC1568 has been shown to:

Interfere with nuclear receptor signaling: It attenuates PPARγ-induced adipogenesis (fat cell

formation) and blocks RAR-mediated endodermal differentiation.[1][12]

Suppress IL-8 Expression: In human melanoma cells, MC1568 inhibits the expression of the

pro-inflammatory cytokine IL-8 by suppressing c-Jun binding to the IL-8 promoter.[12]

Ameliorate Podocyte Injury: In models of kidney disease, MC1568 has been shown to

protect podocytes (specialized cells in the kidney) by inhibiting Adriamycin-induced β-catenin

activation.[14][15]
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Quantitative Data
The inhibitory potency of MC1568 has been quantified in various assays.

Target IC₅₀ Value Notes References

Maize Class II HDAC 22 µM - [1][5]

Maize HD1-A 100 nM

34-fold more selective

for HD1-A than HD1-

B.

[1]

Human Class I

HDACs
>170-fold less potent

Exhibits high

selectivity for Class IIa

over Class I.

[2][16]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are summaries of key experimental protocols involving MC1568.

1. In Vitro HDAC Enzyme Inhibition Assay (Maize)

Objective: To determine the IC₅₀ value of MC1568 against maize HDAC enzymes.

Methodology:

A sample of maize enzyme is incubated at 30°C for 30 minutes with [³H]acetate-prelabeled

chicken reticulocyte histones as a substrate.

MC1568 is added at varying concentrations.

The reaction is stopped by the addition of HCl/acetate.

Ethyl acetate is used to extract the liberated tritiated acetic acid.

The amount of radioactivity is quantified by scintillation counting to determine the extent of

enzyme inhibition.[1]
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HDAC Enzyme Inhibition Assay Workflow
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Caption: Workflow for an in vitro HDAC inhibition assay.

2. In Vivo Adriamycin (ADR)-Induced Nephropathy Model

Objective: To evaluate the therapeutic potential of MC1568 in a mouse model of kidney

disease.

Methodology:

Eight-week-old male C57BL/6N mice are injected with Adriamycin (ADR) (20 mg/kg) via

the tail vein to induce podocyte injury and nephrotic syndrome.

One week after ADR injection, daily intraperitoneal injections of MC1568 (20 mg/kg) are

initiated and continued for three weeks.

At the end of the four-week period (1 week ADR + 3 weeks MC1568), mice are sacrificed.

Kidney tissue and urine are collected for analysis, including histology (PAS staining),

immunohistochemistry (for β-catenin, HDACs), and measurement of urinary albumin-to-

creatinine ratio to assess proteinuria.[14]

3. Cell Culture-Based Myogenesis Assay

Objective: To assess the effect of MC1568 on muscle cell differentiation.

Methodology:

C2C12 myoblasts are cultured in growth medium.
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To induce differentiation, the growth medium is replaced with a differentiation medium

(DM).

MC1568 (typically 1-10 µM) is added to the DM.

Cells are incubated for several days to allow for the formation of myotubes.

The extent of myogenesis is assessed by Western blot analysis for muscle-specific

proteins like myogenin and α-myosin heavy chain (αMHC).[13][17]

Immunoprecipitation assays can be performed to analyze the composition of MEF2D-

containing protein complexes.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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